JYL1421

Vue d'ensemble

Description

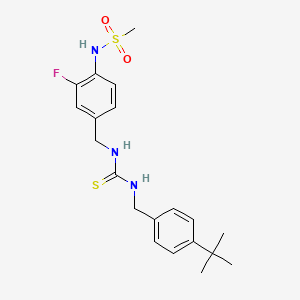

JYL1421, également connu sous le nom de N-[4-[[[4-(1,1-diméthyléthyl)phényl]méthyl]amino]thioxométhyl]amino]méthyl]-2-fluorophényl]-méthanesulfonamide, est un antagoniste puissant du récepteur vanilloïde 1 du potentiel transitoire (TRPV1). Ce récepteur est impliqué dans la détection et la régulation de la température corporelle et de la douleur. This compound a montré un potentiel significatif dans la recherche scientifique en raison de sa capacité à inhiber les réponses médiées par TRPV1.

Applications De Recherche Scientifique

JYL1421 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the TRPV1 receptor and its role in various chemical processes.

Biology: Helps in understanding the biological pathways involving TRPV1, including pain and temperature regulation.

Medicine: Potential therapeutic applications in treating conditions like chronic pain, inflammation, and hyperthermia.

Industry: Used in the development of new drugs targeting the TRPV1 receptor.

Mécanisme D'action

Target of Action

JYL1421, also known as SC-0030, is an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a cation channel that serves as a sensory transducer for capsaicin, protons, and heat, and is considered a therapeutic target .

Mode of Action

This compound interacts with the TRPV1 receptor and inhibits its activation. It has been shown to inhibit capsaicin-induced calcium uptake in cells expressing rat TRPV1 with an EC50 of 9.2 nM . This suggests that this compound acts as a competitive antagonist, blocking the response to all three of the agonists (capsaicin, heat, and protons) with enhanced potency relative to capsazepine .

Biochemical Pathways

The TRPV1 receptor is an integrator molecule on primary afferent neurons participating in inflammatory and nociceptive processes . By antagonizing the TRPV1 receptor, this compound can inhibit the release of neuropeptides such as substance P, calcitonin gene-related peptide, and somatostatin from isolated tracheae . This suggests that this compound can affect the biochemical pathways associated with pain and inflammation.

Pharmacokinetics

It is known that the compound can be administered intraperitoneally

Result of Action

In vivo studies have shown that this compound can inhibit capsaicin-induced hypothermia, eye wiping movements, and reflex hypotension . These results suggest that this compound can effectively block the physiological responses mediated by the TRPV1 receptor.

Action Environment

The effects of this compound can be influenced by the environment in which it is administered. For example, the route of administration can affect the compound’s action on energy metabolism . Furthermore, the co-administration of this compound and capsaicin significantly enhanced energy metabolism more than administration of capsaicin alone . This suggests that the action of this compound can be modulated by other compounds and environmental factors.

Analyse Biochimique

Biochemical Properties

JYL1421 interacts with the TRPV1 receptor, a cation channel that serves as a polymodal detector of pain-producing stimuli . It inhibits calcium uptake induced by capsaicin in CHO cells expressing rat TRPV1 . The nature of this interaction involves the competitive inhibition of the receptor .

Cellular Effects

This compound has been shown to influence cellular function by modulating the activity of the TRPV1 receptor . This modulation can impact cell signaling pathways and cellular metabolism, particularly those related to pain perception and body temperature regulation .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the binding of agonists to the TRPV1 receptor . This includes blocking the activation of TRPV1 by capsaicin, heat, and protons . This inhibition results in a decrease in calcium uptake in cells expressing the TRPV1 receptor .

Temporal Effects in Laboratory Settings

It has been shown that the compound does not change energy metabolism when administered to mice .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages . For instance, co-administration of this compound and capsaicin significantly enhanced energy metabolism more than administration of capsaicin alone .

Metabolic Pathways

Given its role as a TRPV1 antagonist, it likely interacts with enzymes and cofactors involved in pain perception and body temperature regulation .

Transport and Distribution

It is known that the compound can inhibit TRPV1 receptors, which are found in various cell types and tissues .

Subcellular Localization

Given its role as a TRPV1 antagonist, it is likely that it interacts with TRPV1 receptors located in the cell membrane .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de JYL1421 implique plusieurs étapes, commençant par la préparation des composés intermédiaires. Les étapes clés incluent:

Formation de l'intermédiaire thioxométhyl : Cela implique la réaction de la 4-(1,1-diméthyléthyl)benzylamine avec le disulfure de carbone et l'iodure de méthyle.

Couplage avec l'intermédiaire fluorophényl : L'intermédiaire thioxométhyl est ensuite couplé avec la 2-fluoro-4-nitrobenzylamine dans des conditions réductrices pour former le produit final.

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela comprend le contrôle de la température, de la pression et du temps de réaction, ainsi que l'utilisation de réactifs et de solvants de haute pureté.

Types de réactions :

Oxydation : this compound peut subir des réactions d'oxydation, en particulier à l'atome de soufre, conduisant à la formation de sulfoxydes et de sulfones.

Réduction : Le groupe nitro dans l'intermédiaire peut être réduit en groupe amine pendant la synthèse.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier à l'atome de fluor.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou d'autres agents oxydants.

Réduction : Gaz hydrogène avec un catalyseur au palladium ou d'autres agents réducteurs.

Substitution : Nucléophiles tels que les amines ou les thiols.

Principaux produits :

Oxydation : Sulfoxydes et sulfones.

Réduction : Amines.

Substitution : Différents dérivés substitués selon le nucléophile utilisé.

4. Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique:

Chimie : Utilisé comme outil pour étudier le récepteur TRPV1 et son rôle dans divers processus chimiques.

Biologie : Aide à comprendre les voies biologiques impliquant TRPV1, y compris la douleur et la régulation de la température.

Médecine : Applications thérapeutiques potentielles dans le traitement d'affections telles que la douleur chronique, l'inflammation et l'hyperthermie.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le récepteur TRPV1.

5. Mécanisme d'action

This compound exerce ses effets en se liant de manière compétitive au récepteur TRPV1, inhibant ainsi l'activation du récepteur par des agonistes tels que la capsaïcine, la chaleur et les protons. Cette inhibition empêche l'afflux d'ions calcium dans la cellule, ce qui est une étape clé de la voie de signalisation qui conduit aux réponses de la douleur et de l'inflammation .

Composés similaires :

Capsazepine : Un autre antagoniste de TRPV1 mais avec une puissance inférieure à celle de this compound.

KJM429 : Similaire à this compound en termes d'effets antagonistes sur TRPV1 mais diffère dans sa réponse au pH et à la chaleur.

Unicité de this compound : this compound est unique en raison de sa forte puissance et de sa sélectivité pour le récepteur TRPV1. Il bloque efficacement les réponses à de multiples agonistes (capsaïcine, chaleur et protons) avec une puissance accrue par rapport à d'autres antagonistes comme la capsazepine .

Comparaison Avec Des Composés Similaires

Capsazepine: Another TRPV1 antagonist but with lower potency compared to JYL1421.

KJM429: Similar to this compound in terms of its antagonistic effects on TRPV1 but differs in its response to pH and heat.

Uniqueness of this compound: this compound is unique due to its high potency and selectivity for the TRPV1 receptor. It effectively blocks responses to multiple agonists (capsaicin, heat, and protons) with enhanced potency relative to other antagonists like capsazepine .

Propriétés

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN3O2S2/c1-20(2,3)16-8-5-14(6-9-16)12-22-19(27)23-13-15-7-10-18(17(21)11-15)24-28(4,25)26/h5-11,24H,12-13H2,1-4H3,(H2,22,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHBVFMCIJLUJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CNC(=S)NCC2=CC(=C(C=C2)NS(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401907-26-4 | |

| Record name | JYL 1421 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401907264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JYL-1421 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6TH2I6W99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

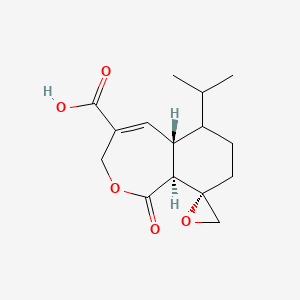

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

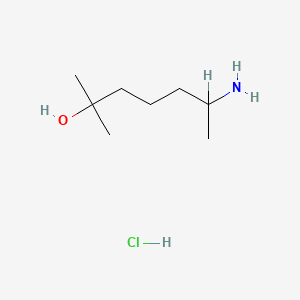

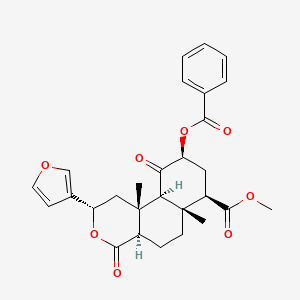

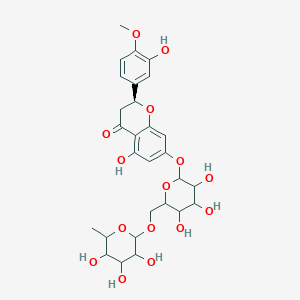

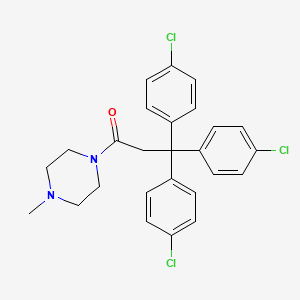

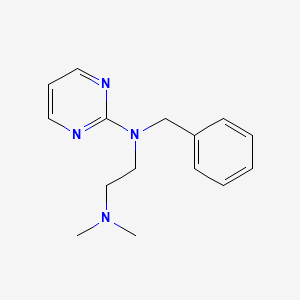

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-carbamimidoyl-3,4-dihydro-1H-isoquinolin-7-yl)oxymethyl]-1-pyridin-4-ylpiperidine-4-carboxylic acid;methanesulfonic acid](/img/structure/B1673110.png)